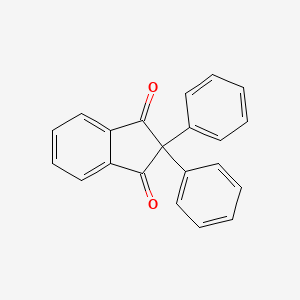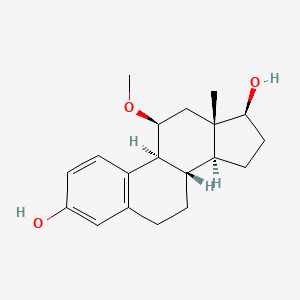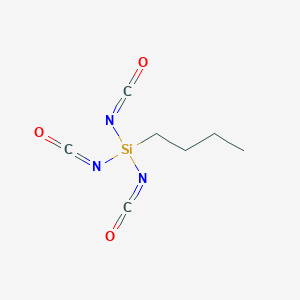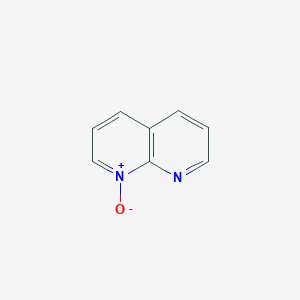
Pyridine, 2-(N-(2-diethylaminoethyl)-N-pentylamino)-4-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 2-(N-(2-diethylaminoethyl)-N-pentylamino)-4-methyl- is a heterocyclic aromatic organic compound. It is characterized by a six-membered ring containing five carbon atoms and one nitrogen atom. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-(N-(2-diethylaminoethyl)-N-pentylamino)-4-methyl- typically involves the reaction of 2-chloromethyl-4-methylpyridine with N-(2-diethylaminoethyl)-N-pentylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of catalysts to enhance reaction rates.
Analyse Chemischer Reaktionen
Types of Reactions
Pyridine, 2-(N-(2-diethylaminoethyl)-N-pentylamino)-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Sodium hydroxide or potassium carbonate in organic solvents like dichloromethane or toluene.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Pyridine, 2-(N-(2-diethylaminoethyl)-N-pentylamino)-4-methyl- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including its use in drug development for treating various diseases.
Industry: Utilized in the production of agrochemicals and as an intermediate in the synthesis of other complex organic compounds.
Wirkmechanismus
The mechanism of action of Pyridine, 2-(N-(2-diethylaminoethyl)-N-pentylamino)-4-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pyridine, 2-(N-(2-diethylaminoethyl)-N-methylamino)-4-methyl-
- Pyridine, 2-(N-(2-diethylaminoethyl)-N-ethylamino)-4-methyl-
- Pyridine, 2-(N-(2-diethylaminoethyl)-N-propylamino)-4-methyl-
Uniqueness
Pyridine, 2-(N-(2-diethylaminoethyl)-N-pentylamino)-4-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pentylamino group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes and interact with intracellular targets. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
23826-77-9 |
|---|---|
Molekularformel |
C17H31N3 |
Molekulargewicht |
277.4 g/mol |
IUPAC-Name |
N,N-diethyl-N'-(4-methylpyridin-2-yl)-N'-pentylethane-1,2-diamine |
InChI |
InChI=1S/C17H31N3/c1-5-8-9-12-20(14-13-19(6-2)7-3)17-15-16(4)10-11-18-17/h10-11,15H,5-9,12-14H2,1-4H3 |
InChI-Schlüssel |
LALZXPQZLSFVOV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCN(CCN(CC)CC)C1=NC=CC(=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


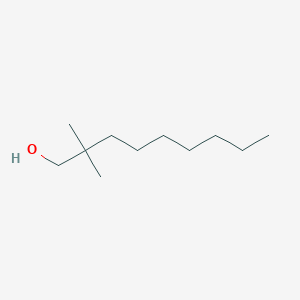


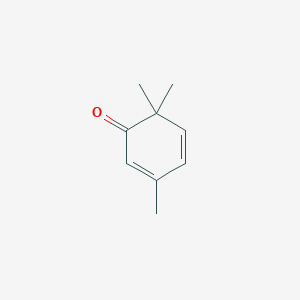
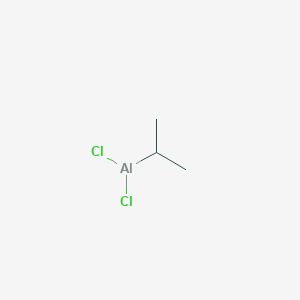
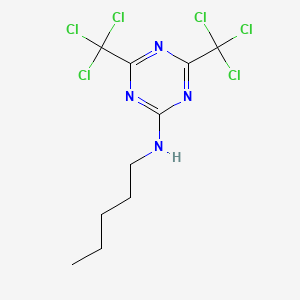

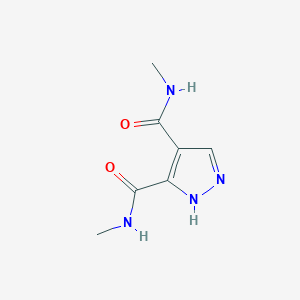
![5a,7a-Dimethyl-8-(6-methylheptan-2-yl)-2,4,5,5a,5b,6,7,7a,8,9,10,10a,10b,11-tetradecahydrocyclopenta[5,6]naphtho[2,1-c]azepine-3,12-dione](/img/structure/B14701485.png)
